(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXPVOFAXQXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a boronic acid group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H20BNO5S, with a molecular weight of 313.18 g/mol. The compound features a methoxy group, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Boronic acids are known to inhibit the proteasome, an essential component in cellular protein degradation pathways, which can lead to apoptosis in cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors and cell cycle regulators.
- Case Study : A study demonstrated that a related boronic acid compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 25 µM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
2. Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit bacterial growth can be attributed to their interference with bacterial enzyme functions.
- Research Findings : In vitro studies have shown that boronic acids can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related study indicated that certain boronic acid derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .
3. Enzymatic Inhibition
The sulfonamide and piperidine functionalities in this compound suggest potential for inhibiting enzymes such as carbonic anhydrases or proteases.
- Enzyme Interaction : Boronic acids are known to form reversible covalent bonds with serine residues in active sites of serine proteases, which can lead to inhibition of enzymatic activity. This characteristic has been leveraged in designing inhibitors for various therapeutic applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 313.18 g/mol. Its structure incorporates a boronic acid moiety, which is crucial for its reactivity and applications in organic synthesis. The presence of methoxy and sulfonyl groups enhances its solubility and reactivity, making it suitable for various chemical reactions.
Organic Synthesis
(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is primarily utilized as a building block in organic synthesis. It can participate in various reactions, including:
- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution Reactions : The boronic acid functionality allows for the introduction of new substituents through nucleophilic attack, enabling the synthesis of more complex molecules.
Pharmaceutical Development
The unique structural features of this compound make it a candidate for drug development. Its potential applications include:
- Enzyme Inhibition : The compound may target specific enzymes due to its ability to form reversible covalent bonds with active site residues, providing a pathway for developing enzyme inhibitors.
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through targeted action on cancer-related pathways.
Materials Science
In materials science, this compound can be used to develop advanced materials such as:
- Polymers : The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities.
- Coatings : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with excellent yields, indicating its utility in pharmaceutical applications.
Case Study 2: Anticancer Activity
Research exploring the anticancer potential of this compound revealed that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines. Mechanistic studies indicated that these compounds could induce apoptosis through the modulation of specific signaling pathways.
Comparison with Similar Compounds
Structural Variations in the Sulfonyl-Linked Heterocycle
Key Insights :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 1704121-45-8) introduce a second nitrogen, enhancing hydrogen-bonding capacity compared to piperidine analogs .
- Hydroxyl Substitution : The 4-hydroxypiperidine variant (CAS 1704096-91-2) improves aqueous solubility, critical for biological applications .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s boronic acid group facilitates aryl-aryl bond formation. However, steric hindrance from the 4-methylpiperidine sulfonyl group may reduce reaction rates compared to less bulky analogs like (2-fluoro-5-methoxyphenyl)boronic acid (CAS 406482-19-7) .
- Tsuji-Trost Coupling : highlights the use of boronic acids in palladium-catalyzed allylic alkylation. Bulky substituents (e.g., 4-methylpiperidine) may require optimized catalysts or elevated temperatures .
Pharmacological Activity
- HDAC Inhibition: Analogous compounds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM) . The sulfonyl-piperidine group in the target compound may enhance target selectivity due to its hydrophobic character.
- Serotonin Reuptake Inhibition : Piperidine-containing boronic acids are explored as serotonin reuptake inhibitors, with substituents like sulfonyl groups modulating blood-brain barrier permeability .
Physical and Material Properties
- Ligand Density : Functionalized cryogels with boronic acids achieve ligand densities up to 0.057 mmol/g (e.g., AG-alkyne@polymer-pBA) . The target compound’s bulkier structure may reduce density but improve specificity in sensor applications.
- Solubility: Methoxy and sulfonyl groups enhance solubility in polar solvents compared to non-polar analogs like (2-methylphenyl)boronic acid .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves:
- Starting from a suitably substituted aryl bromide or halide , bearing the methoxy and sulfonylated piperidine substituents.
- Lithiation of the aryl halide using strong bases such as n-butyllithium at low temperatures (e.g., -78 °C).
- Quenching the lithiated intermediate with a boron electrophile , commonly triisopropyl borate, to introduce the boronic acid moiety.
- Hydrolysis and work-up to isolate the boronic acid product.
This approach is a classical and widely used method for the synthesis of arylboronic acids with sensitive functional groups, allowing for high regioselectivity and functional group tolerance.
Detailed Preparation Method
Lithiation and Borylation Procedure
Starting Material : The synthesis begins with the corresponding brominated sulfonylated aryl compound, for example, 2-methoxy-5-(4-methylpiperidin-1-ylsulfonyl) bromobenzene.
Lithiation : The aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (nitrogen or argon). n-Butyllithium (1.6 M in hexane) is added dropwise, maintaining the low temperature to avoid side reactions. The reaction mixture is stirred for 1-2 hours to ensure complete lithiation.
Borylation : Triisopropyl borate is then added dropwise at -78 °C. The mixture is stirred for an additional 45 minutes at this temperature, then allowed to warm slowly to room temperature and stirred for 12-18 hours to complete the reaction.
Hydrolysis and Work-up : Aqueous sodium hydroxide solution is added to hydrolyze the boronate intermediate, followed by acidification with hydrochloric acid to pH 1-2 to precipitate the boronic acid. Extraction with ethyl acetate, drying over magnesium sulfate, and concentration under reduced pressure yields the crude product.
Purification : The crude boronic acid is purified by recrystallization or column chromatography, typically yielding the product as a colorless solid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane), THF, -78 °C, 1-2 h | - | Low temperature to control regioselectivity |
| Borylation | Triisopropyl borate, -78 °C to RT, 12-18 h | - | Slow warming essential for completion |
| Hydrolysis | NaOH aqueous, then acidification with HCl (pH 1-2) | - | Precipitates boronic acid |
| Extraction & Purification | Ethyl acetate extraction, drying, recrystallization | 58-61% | Yields vary depending on substrate purity |
These conditions are adapted from similar sulfonylated arylboronic acid syntheses reported in literature.
Supporting Research Findings and Characterization Data
Nuclear Magnetic Resonance (NMR) : The product typically shows characteristic ^1H NMR signals corresponding to aromatic protons, methoxy group, sulfonylated piperidine protons, and the boronic acid hydroxyl protons.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the calculated molecular weight of the boronic acid confirm the product identity.
Melting Point : The purified compound generally exhibits a melting point in the range of 215-218 °C, indicating high purity.
Purity and Structure Confirmation : Confirmed by ^13C NMR and LC-MS analysis, ensuring the sulfonyl and boronic acid functionalities remain intact throughout the synthesis.
Comparative Analysis of Preparation Routes
| Aspect | Lithiation-Borylation Route | Alternative Methods (Less Common) |
|---|---|---|
| Starting Materials | Aryl bromide with sulfonylated piperidine and methoxy group | Sulfonyl chlorides or sulfonyl fluorides precursors |
| Reaction Conditions | Low temperature (-78 °C), inert atmosphere, THF solvent | May involve palladium-catalyzed cross-couplings or electrophilic fluorination |
| Yield | Moderate to good (58-61%) | Variable, often lower due to instability of intermediates |
| Functional Group Tolerance | High, suitable for sensitive sulfonyl and methoxy groups | Limited by stability of sulfonyl chlorides or fluorides |
| Purification | Recrystallization or chromatography | Often requires more complex purification steps |
The lithiation-borylation method remains the most practical and reliable for this class of compounds due to its regioselectivity and compatibility with sensitive substituents.
Notes on Sulfonyl Group Incorporation and Stability
The sulfonyl group attached to the piperidine nitrogen is introduced prior to the lithiation step, typically via sulfonylation of 4-methylpiperidine with a suitable aryl sulfonyl chloride.
Sulfonyl fluorides and chlorides have been explored as intermediates for related compounds, but their instability and toxicity issues limit their practical use in this context.
The stability of the sulfonylated arylboronic acid under the lithiation and borylation conditions is notable, allowing for efficient synthesis without decomposition.
Summary Table: Key Parameters for Preparation
| Parameter | Details |
|---|---|
| Starting Material | 2-Methoxy-5-(4-methylpiperidin-1-ylsulfonyl) bromobenzene |
| Base | n-Butyllithium (1.6 M in hexane) |
| Boron Electrophile | Triisopropyl borate |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | -78 °C (lithiation and borylation), then room temperature |
| Reaction Time | 1-2 h lithiation; 12-18 h borylation |
| Work-up | Aqueous NaOH hydrolysis, acidification with HCl |
| Purification | Extraction, drying, recrystallization or chromatography |
| Typical Yield | 58-61% |
| Characterization | ^1H NMR, ^13C NMR, LC-MS, melting point |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
